Estredox - 103562-82-9

Estredox

Catalog Number: EVT-267772
CAS Number: 103562-82-9
Molecular Formula: C25H31NO3
Molecular Weight: 393.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Estredox, also known as E2-CDS, is an estrogen receptor agonist potentially for the treatment of vasomotor symptoms.
Source and Classification

Estredox is classified as a chemical delivery system that targets the central nervous system. It is synthesized through methodologies that focus on retrometabolic drug design, which integrates structure-activity relationships with metabolism considerations to create safer therapeutic agents. The compound is particularly relevant in the context of neuropharmacology and women's health.

Synthesis Analysis

Methods and Technical Details

The synthesis of Estredox involves several key steps:

  1. Starting Materials: The synthesis typically begins with estradiol or its derivatives.
  2. Redox Chemistry: The incorporation of redox-active groups allows for the selective release of estradiol in the brain. This is achieved through chemical modifications that enhance the compound's ability to cross the blood-brain barrier.
  3. Purification: High-performance liquid chromatography (HPLC) methods are employed to ensure the purity of the final product, with specific attention to impurity profiles that may affect efficacy and safety.

The synthesis process has been detailed in various studies, emphasizing the importance of optimizing conditions to maximize yield and purity while ensuring the stability of the compound during storage.

Molecular Structure Analysis

Structure and Data

Estredox features a molecular structure that includes:

  • Core Structure: The backbone is based on estradiol, characterized by its steroidal framework.
  • Functional Groups: Modifications include redox-active moieties that facilitate targeted delivery.
  • Molecular Formula: The exact molecular formula and weight can vary based on specific synthetic routes but generally conform to the structural characteristics of estradiol derivatives.

The three-dimensional conformation of Estredox allows it to interact effectively with estrogen receptors while being designed for optimal brain penetration.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing Estredox include:

  1. Oxidation-Reduction Reactions: These reactions are crucial for introducing redox-active functionalities, which are responsible for the controlled release of estradiol.
  2. Esterification: In some synthetic routes, esterification reactions are performed to modify hydroxyl groups on estradiol, enhancing solubility and stability.
  3. Hydrolysis: Subsequent hydrolysis steps may be necessary to convert prodrugs into active forms upon reaching target tissues.

These reactions are carefully monitored through analytical techniques such as HPLC and nuclear magnetic resonance spectroscopy to confirm product identity and purity.

Mechanism of Action

Process and Data

Estredox functions through a specific mechanism designed to enhance its therapeutic effects while minimizing side effects:

  1. Targeted Delivery: The redox-based approach allows Estredox to selectively release estradiol in the brain, where it can exert its effects on estrogen receptors without significantly affecting peripheral tissues.
  2. Predictable Metabolism: Upon administration, Estredox undergoes metabolic conversion that leads to the formation of inactive metabolites after achieving its therapeutic effect, aligning with principles of soft drug design.
  3. Neuroprotective Effects: Estradiol has been shown to have neuroprotective properties, which can be leveraged in treating neurodegenerative diseases or cognitive decline associated with menopause.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Estredox exhibits several notable physical and chemical properties:

  • Solubility: The compound is designed to be soluble in physiological conditions, facilitating absorption across biological membranes.
  • Stability: Stability studies indicate that Estredox maintains its integrity under various storage conditions, which is critical for clinical applications.
  • Melting Point and Boiling Point: Specific thermal properties can be determined through differential scanning calorimetry but are often proprietary or subject to variation based on synthesis methods.

These properties are essential for determining the suitability of Estredox for therapeutic use.

Applications

Scientific Uses

Estredox has potential applications in various scientific domains:

  1. Hormone Replacement Therapy: It offers a targeted alternative for women undergoing menopause or experiencing hormonal imbalances.
  2. Neuropharmacology: Research indicates potential benefits in treating neurodegenerative diseases such as Alzheimer's disease due to its brain-targeted delivery system.
  3. Research Tool: As a model compound, Estredox can be utilized in studies aimed at understanding hormone action in the brain and developing new therapeutic strategies.
Introduction to Estredox as a Brain-Targeted Chemical Delivery System (CDS)

Historical Development of Redox-Based CDS for Estradiol Delivery

The conceptual foundation for Estredox (E2-CDS) emerged from retrometabolic drug design principles pioneered by Nicholas Bodor in the late 1970s and early 1980s [6]. This innovative approach systematically integrated structure-activity relationships (SAR) and structure-metabolism relationships (SMR) to design chemical delivery systems (CDSs) capable of organ-selective targeting. The redox CDS technology specifically adapted the ubiquitous NADH ↔ NAD⁺ coenzyme system for CNS drug delivery [1]. The fundamental design involves covalent attachment of a lipophilic dihydropyridine moiety to estradiol (E2), creating a bioreversible prodrug that can cross the blood-brain barrier (BBB) [1] [6].

Upon systemic administration, the dihydropyridine-E2 conjugate (Estredox) rapidly distributes throughout the body. Its key innovation lies in differential metabolic processing: in the brain, oxidation converts it to a hydrophilic pyridinium salt (E2-Q⁺), which becomes "locked" behind the BBB due to impaired efflux mechanisms [1] [3]. Subsequent enzymatic hydrolysis then slowly releases active E2 within the CNS. This process contrasts sharply with peripheral tissues, where rapid systemic clearance of the oxidized form occurs [1]. The first proof-of-concept for this redox shuttle mechanism was published in Science in 1975 using a model pyridinium salt [6], establishing the scientific groundwork for Estredox development.

Table 1: Evolution of Redox CDS Technology for Estradiol Delivery

Time PeriodKey DevelopmentSignificance
1975Initial redox shuttle concept (Science publication)Demonstrated BBB traversal via dihydropyridine-pyridinium conversion [6]
Early 1980sFormalization of retrometabolic design principlesEstablished systematic framework for brain-targeted prodrugs [6]
1985-1995E2-CDS (Estredox) preclinical validationDemonstrated sustained CNS estradiol release in animal models [1]
2000sHPBCD formulation optimizationEnhanced solubility and bioavailability of Estredox [1] [3]
2010sAdvanced analytical validation (LC-MS/MS)Enabled precise quantification of CNS-periphery distribution [1]

The technological evolution of Estredox included critical formulation advancements, particularly its incorporation into hydroxypropyl-β-cyclodextrin (HPBCD) to improve aqueous solubility and bioavailability [1] [3]. This formulation, now recognized as Estredox, represented the first practical implementation of redox CDS technology for hormone delivery. Analytical chemistry breakthroughs, especially the application of liquid chromatography-tandem mass spectrometry (LC-MS/MS), provided unequivocal evidence of the system's fundamental mechanism by enabling sensitive quantification of E2 distribution between CNS and peripheral tissues [1] [3]. This methodological advancement addressed earlier limitations of radioimmunoassays (RIA), which were prone to artifacts and cross-reactivity issues in hormone quantification [1].

Rationale for Brain-Targeted Estradiol Delivery in Neuroendocrine Disorders

The therapeutic imperative for CNS-selective estrogen delivery stems from estradiol's pleiotropic neuroprotective actions and the detrimental consequences of peripheral exposure. Estradiol exerts numerous beneficial effects in the CNS through synergistic genomic and non-genomic mechanisms, including modulation of neurotransmitter systems (particularly acetylcholine), enhancement of synaptic plasticity, reduction of neuroinflammation, and protection against oxidative stress [7] [8] [9]. These actions make it a promising candidate for addressing centrally-regulated disorders including menopausal cognitive decline, depression, neurodegenerative conditions, and neuroendocrine imbalances [7] [9].

Conventional estradiol administration faces two fundamental limitations: poor BBB penetration of systemic E2 due to its hydrophilicity and extensive first-pass metabolism following oral administration [8] [9]. More critically, peripheral estrogen exposure carries significant risks, including endometrial hyperplasia, thromboembolism, and hormonally-sensitive cancer promotion [1] [9]. The Women's Health Initiative study starkly highlighted these systemic risks, revealing increased incidence of breast cancer and cardiovascular events associated with conventional hormone therapy [9]. These findings created an urgent need for delivery strategies that could harness estradiol's neurotherapeutic benefits while eliminating peripheral exposure.

Table 2: Challenges of Conventional vs. CDS-Mediated Estradiol Delivery

ParameterConventional EstradiolEstredox (E2-CDS)
BBB PenetrationLimited (<2% of plasma concentration)Enhanced via lipophilic dihydropyridine carrier [1]
CNS RetentionShort duration (hours)Sustained (days) via ionic trapping [1] [3]
Peripheral E2 ExposureHigh and sustainedSignificantly reduced (theoretical goal) [1]
Therapeutic SpecificitySystemic effects dominateCNS-targeted (design objective)
Uterotrophic EffectsSignificant (dose-dependent)Observed despite purification [1] [3]

Estredox addresses these challenges through its biochemical targeting mechanism. By exploiting the redox gradient and enzymatic differences between CNS and peripheral compartments, it aims to create a favorable CNS-periphery concentration differential. LC-MS/MS analyses have confirmed this differential distribution, demonstrating that Estredox administration produces substantially higher E2 concentrations in brain tissue compared to plasma at equivalent time points [1]. However, studies also revealed significant peripheral hormonal burdens, including detectable serum E2 levels and uterotrophic effects for several days post-administration, indicating incomplete target specificity [1] [3]. These findings highlight the ongoing need for refinement of the CDS approach while validating its core targeting principle.

Estredox as a Paradigm for Sustained Hormone Release in CNS Therapeutics

Estredox represents a paradigm shift in neuroendocrine therapeutics by demonstrating the feasibility of sustained hormone release within the CNS. Its unique multi-step activation mechanism provides both spatial and temporal control over drug delivery: (1) passive BBB penetration of the lipophilic prodrug, (2) enzymatic oxidation to hydrophilic quaternary ammonium conjugate, (3) ionic trapping within brain parenchyma, and (4) esterase-mediated hydrolysis for sustained E2 release [1] [6] [9]. This sophisticated sequence enables prolonged therapeutic presence without requiring frequent dosing or invasive delivery methods.

Preclinical validation of Estredox's sustained neuroactivity comes from multiple behavioral models. In the Porsolt swim test (PST) using ovariectomized mice—a model of estrogen-deficient depression—a single intravenous dose of Estredox (300 μg/kg) produced a transient antidepressant-like effect characterized by reduced immobility time. This effect peaked at 24-48 hours post-administration and persisted for up to 4 days, demonstrating sustained central activity [1] [3]. Importantly, this central effect occurred alongside detectable peripheral E2 levels and uterotrophic effects, highlighting the system's imperfect but still significant CNS selectivity [1].

Table 3: Sustained Neuropharmacological Effects of Estredox in Preclinical Models

Model SystemInterventionKey ObservationDuration
Ovariectomized Mice (PST)Single IV Estredox (300μg/kg)Reduced immobility (antidepressant effect) [1]Up to 4 days
Ovariectomized Rats (Cholinergic Challenge)Estredox vs. conventional E2Attenuated scopolamine-induced cognitive impairment [7] [9]Not specified
Retinal Neurodegeneration ModelsTopical DHED (E2 prodrug derivative)Neuroprotection without peripheral E2 levels [9]Dose-dependent

The therapeutic implications of this sustained release extend beyond menopausal neuroendocrine disorders. Estredox's success has inspired development of next-generation CNS-selective prodrugs like 10β,17β-dihydroxyestra-1,4-dien-3-one (DHED). DHED employs a bioprecursor para-quinol design that undergoes CNS-selective enzymatic reduction to E2, achieving even greater target specificity without peripheral hormonal burden [9]. This advancement addresses a key limitation observed in Estredox studies, where LC-MS/MS analysis detected significant E2 in uterine tissue despite extensive prodrug purification [1] [3].

Estredox established critical proof-of-concept for chemical targeting in neuroendocrinology. Its development demonstrated that small-molecule engineering can achieve sustained hormone release within the CNS, bypassing the need for invasive delivery systems. The approach holds particular promise for gender-independent neurotherapy, as brain estrogen deficiency occurs in both women (menopause) and men (androgen deprivation therapy for prostate cancer) [9]. Future refinements focusing on improved enzymatic selectivity and reduced peripheral conversion may fully realize the potential of this groundbreaking drug delivery paradigm.

Properties

CAS Number

103562-82-9

Product Name

Estredox

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 1-methyl-4H-pyridine-3-carboxylate

Molecular Formula

C25H31NO3

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C25H31NO3/c1-25-12-11-20-19-8-6-18(27)14-16(19)5-7-21(20)22(25)9-10-23(25)29-24(28)17-4-3-13-26(2)15-17/h3,6,8,13-15,20-23,27H,4-5,7,9-12H2,1-2H3/t20-,21-,22+,23+,25+/m1/s1

InChI Key

KTMLJZFJHDUEAU-BZDYCCQFSA-N

SMILES

CC12CCC3C(C1CCC2OC(=O)C4=CN(C=CC4)C)CCC5=C3C=CC(=C5)O

Solubility

Soluble in DMSO

Synonyms

(3-hydroxy-17-((1-methyl-1,4-dihydropyridin-3-yl)carbonyl)oxy)estra-1,3,5(10)-triene
CDS-E2
E2-CDS
estradiol 17-dihydrotrigonelline
estradiol chemical delivery system

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)C4=CN(C=CC4)C)CCC5=C3C=CC(=C5)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CN(C=CC4)C)CCC5=C3C=CC(=C5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.